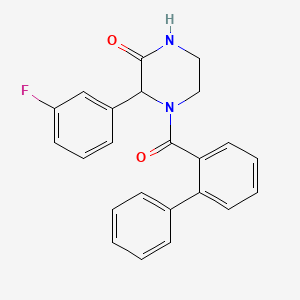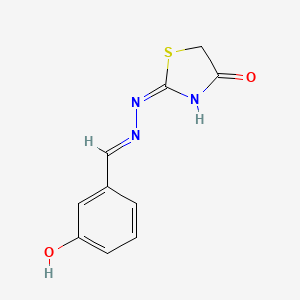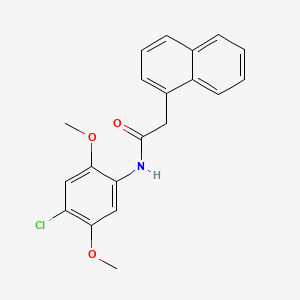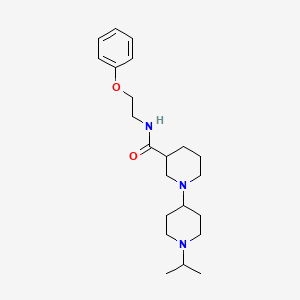![molecular formula C19H23NO3S B6038042 4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine](/img/structure/B6038042.png)
4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine, also known as MTMF, is a synthetic compound that has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. 4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine has been shown to inhibit the Akt/mTOR pathway, which is a key signaling pathway that regulates cell growth and survival.
Biochemical and Physiological Effects:
4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine has also been shown to modulate the immune system by increasing the production of cytokines and chemokines. Additionally, 4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine has been shown to have anti-inflammatory properties and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for cancer therapy. However, one limitation of 4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine. One area of focus is the development of more efficient synthesis methods to produce higher yields of pure 4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine. Another area of focus is the optimization of 4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine for in vivo applications, such as cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of 4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine and its potential applications in other areas of scientific research, such as neurodegenerative diseases.
Synthesemethoden
4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine can be synthesized through a multi-step process that involves the reaction of 5-(chloromethyl)furfural with 2-phenylethylamine and methylthiolate. The resulting product is then subjected to a morpholine ring closure reaction to yield 4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine. This synthesis method has been optimized to produce high yields of pure 4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine.
Wissenschaftliche Forschungsanwendungen
4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. 4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease, and for its ability to modulate the immune system.
Eigenschaften
IUPAC Name |
[5-(methylsulfanylmethyl)furan-2-yl]-[2-(2-phenylethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-24-14-17-9-10-18(23-17)19(21)20-11-12-22-16(13-20)8-7-15-5-3-2-4-6-15/h2-6,9-10,16H,7-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTMEEIRRUNGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(O1)C(=O)N2CCOC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B6037960.png)
![1-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-2-propanol](/img/structure/B6037967.png)
![2-(4-benzyl-1-piperazinyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B6037975.png)

![2,5-dichloro-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6037986.png)
![N-cyclopropyl-4-methoxy-2-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6037988.png)
![1-[2-(4-benzyl-1-piperidinyl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B6038003.png)

![5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6038022.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide](/img/structure/B6038035.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B6038041.png)

![2-(2-chlorophenyl)-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6038079.png)